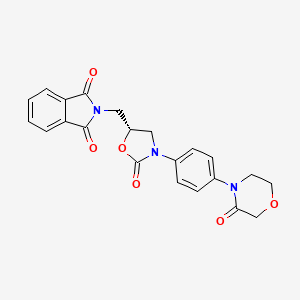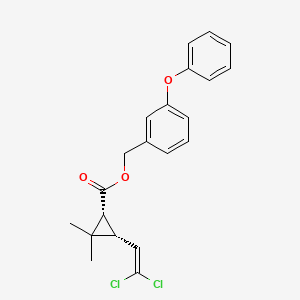
5-Chloro-2-(4-chlorophenoxy)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-chlorophenoxy)phenyl acetate is an organic compound with the molecular formula C14H10Cl2O3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with chloro and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chlorophenoxy)phenyl acetate typically involves the esterification of 5-Chloro-2-(4-chlorophenoxy)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-chlorophenoxy)phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 5-Chloro-2-(4-chlorophenoxy)phenol and acetic acid.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used to hydrolyze the ester group.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the phenyl ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Hydrolysis: 5-Chloro-2-(4-chlorophenoxy)phenol and acetic acid.
Substitution: Products depend on the nucleophile used, such as 5-Chloro-2-(4-aminophenoxy)phenyl acetate or 5-Chloro-2-(4-thiophenoxy)phenyl acetate.
Oxidation and Reduction: Various oxidized or reduced derivatives of the phenyl ring.
Scientific Research Applications
5-Chloro-2-(4-chlorophenoxy)phenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification, hydrolysis, and substitution reactions.
Biology: The compound can be used in biochemical assays to study enzyme-catalyzed hydrolysis of esters. It may also serve as a model compound for investigating the interactions of chlorinated phenols with biological systems.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing. Its structural similarity to other bioactive compounds suggests it may have therapeutic applications.
Industry: It is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)phenyl acetate involves its interaction with specific molecular targets and pathways:
Enzymatic Hydrolysis: The ester group can be hydrolyzed by esterases, releasing 5-Chloro-2-(4-chlorophenoxy)phenol and acetic acid. This reaction is important in biological systems where esterases play a role in metabolizing ester compounds.
Receptor Binding: The compound may interact with specific receptors or enzymes, modulating their activity. The presence of chloro and chlorophenoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Similar structure but with additional chloro substituents, used as a bacteriostat and preservative.
4-Chlorophenoxyacetic acid: A synthetic pesticide with a similar chlorophenoxy group, used in agriculture.
2,4-Dichlorophenoxyacetic acid: Another chlorophenoxy compound, widely used as a herbicide.
Uniqueness
5-Chloro-2-(4-chlorophenoxy)phenyl acetate is unique due to its specific substitution pattern and ester functionality
Properties
IUPAC Name |
[5-chloro-2-(4-chlorophenoxy)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-9(17)18-14-8-11(16)4-7-13(14)19-12-5-2-10(15)3-6-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAZWFNGRUOZDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate](/img/structure/B1144862.png)





